Quercetin-7-o-rutinoside
Overview
Description
Quercetin-7-o-rutinoside , also known as rutin , is an active plant-derived flavonoid. It is widely distributed in various vegetables, fruits, and medicinal plants, including asparagus, buckwheat, apricots, apples, cherries, grapes, grapefruit, plums, oranges, and tea . Rutin has garnered attention due to its potential health benefits, particularly in the context of cancer prevention and treatment.
Synthesis Analysis
The synthesis of rutin involves complex enzymatic processes within plants. It is biosynthesized through the combination of quercetin and rutinose (a disaccharide composed of glucose and rhamnose). The enzymatic glycosylation of quercetin with rutinose leads to the formation of rutin .
Molecular Structure Analysis
Rutin’s chemical structure consists of a flavonol backbone (quercetin) linked to a rutinose moiety. The rutinose group is attached to the 3-position of the quercetin molecule. The resulting structure confers both antioxidant and anti-inflammatory properties .
Chemical Reactions Analysis
Scientific Research Applications
Inhibition of Protein Disulfide Isomerase
Quercetin-7-o-rutinoside, commonly referred to as rutin, exhibits the ability to inhibit protein disulfide isomerase (PDI). This inhibition has implications in thrombosis management, as evidenced by studies showing its potent blocking of thrombosis in vivo. Research highlights the critical interaction between rutin and specific residues in PDI, revealing insights into the molecular mechanisms by which rutin influences PDI activity (Liao et al., 2022).
Hepatoprotective Mechanisms
Rutin has demonstrated differential hepatoprotective mechanisms compared to its aglycone form, quercetin. Studies have shown that rutin can significantly reduce liver damage markers and improve histological signs of liver damage in models of induced liver injury. The presence of the rutinoside moiety in rutin contributes to its unique protective profile against liver damage (Domitrović et al., 2012).
Neuroprotective Effects in Alzheimer's Disease
Rutin's ability to cross the blood-brain barrier and modify cognitive and behavioral symptoms in neurodegenerative diseases like Alzheimer's has been noted. Its multifunctional nature impacts various cellular and molecular targets of the disease, including amyloid beta processing, inflammation, and oxidative stress, contributing to its therapeutic potential in neurodegenerative conditions (Habtemariam, 2016).
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(31)20(34)23(37)26(40-8)39-7-15-18(32)21(35)24(38)27(43-15)41-10-5-13(30)16-14(6-10)42-25(22(36)19(16)33)9-2-3-11(28)12(29)4-9/h2-6,8,15,17-18,20-21,23-24,26-32,34-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,24+,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTMALDHFAHOGL-YKTBBAMGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313150 | |
Record name | Quercetin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147714-62-3 | |
Record name | Quercetin 7-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147714-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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